
Bromure de 3-fluoro-2-iodobenzyl
Vue d'ensemble
Description
This compound is a versatile building block used in various applications, including industrial research, agrochemicals, and medical studies . It is particularly valuable due to its unique combination of fluorine, iodine, and bromine atoms, which impart distinct chemical properties.
Applications De Recherche Scientifique
3-Fluoro-2-iodobenzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of halogenated benzyl bromides . These compounds are often used as building blocks in various chemical reactions, suggesting that their targets could be a wide range of organic compounds.
Mode of Action
The mode of action of 3-Fluoro-2-iodobenzyl bromide involves its reactivity at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the molecule can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .
Biochemical Pathways
It is known that halogenated benzyl bromides like 3-fluoro-2-iodobenzyl bromide are often used in suzuki–miyaura (sm) coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Result of Action
The molecular and cellular effects of 3-Fluoro-2-iodobenzyl bromide’s action would depend on the specific reactions it is involved in. As a building block in chemical reactions, it can contribute to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 3-Fluoro-2-iodobenzyl bromide can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, it should be handled with care to avoid environmental contamination .
Analyse Biochimique
Biochemical Properties
3-Fluoro-2-iodobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromide group allows it to act as an alkylating agent, which can modify nucleophilic sites on biomolecules . This compound is often used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds . Additionally, 3-Fluoro-2-iodobenzyl bromide can participate in halogen exchange reactions, further expanding its utility in biochemical synthesis .
Cellular Effects
The effects of 3-Fluoro-2-iodobenzyl bromide on various cell types and cellular processes are profound. It can influence cell function by modifying key signaling pathways, gene expression, and cellular metabolism. For instance, its alkylating properties can lead to the modification of DNA and proteins, potentially affecting gene expression and protein function . In some cases, this compound may induce apoptosis or cell cycle arrest, depending on the concentration and exposure duration . The impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and metabolic activity .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-iodobenzyl bromide exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . For example, its interaction with DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription . Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . The presence of fluorine and iodine atoms in its structure enhances its reactivity and specificity in biochemical reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-2-iodobenzyl bromide in laboratory settings are crucial factors that influence its effectiveness. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to 3-Fluoro-2-iodobenzyl bromide can result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in research applications .
Dosage Effects in Animal Models
In animal models, the effects of 3-Fluoro-2-iodobenzyl bromide vary with different dosages. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Studies have shown that there are threshold effects, where a certain concentration of 3-Fluoro-2-iodobenzyl bromide is required to elicit a significant biological response . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
3-Fluoro-2-iodobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role as an alkylating agent allows it to participate in reactions that modify metabolic intermediates, potentially altering the overall metabolic profile of cells . The compound’s interactions with specific enzymes can lead to changes in enzyme activity, affecting the rates of metabolic reactions and the production of key metabolites .
Transport and Distribution
The transport and distribution of 3-Fluoro-2-iodobenzyl bromide within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it may localize to particular compartments or organelles, where it can exert its biochemical effects . The distribution of 3-Fluoro-2-iodobenzyl bromide within tissues can also affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-iodobenzyl bromide is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modify cytoplasmic enzymes and signaling molecules . The precise localization of 3-Fluoro-2-iodobenzyl bromide within cells can influence its ability to modulate cellular processes and biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodobenzyl bromide typically involves the bromination of 3-fluoro-2-iodotoluene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the benzyl position.
Industrial Production Methods
Industrial production of 3-Fluoro-2-iodobenzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The iodine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiols, or ethers.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation and Reduction: Benzaldehydes, benzoic acids, or benzyl alcohols.
Comparaison Avec Des Composés Similaires
3-Fluoro-2-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
3-Fluorobenzyl bromide: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodobenzyl bromide:
4-Fluoro-2-iodobenzyl bromide: Has a different substitution pattern, leading to variations in reactivity and applications.
The unique combination of fluorine, iodine, and bromine atoms in 3-Fluoro-2-iodobenzyl bromide makes it particularly valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWWTYOLGCJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




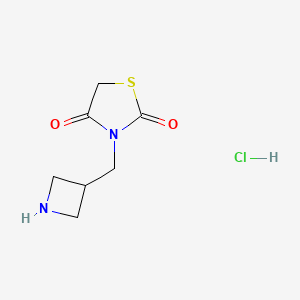
![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
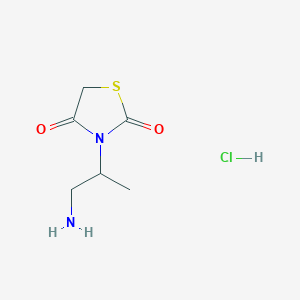
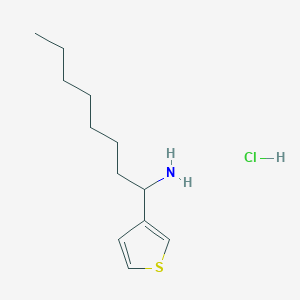
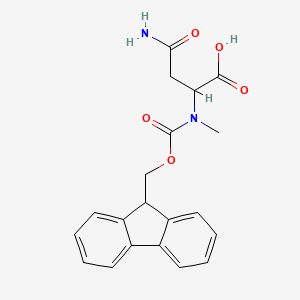
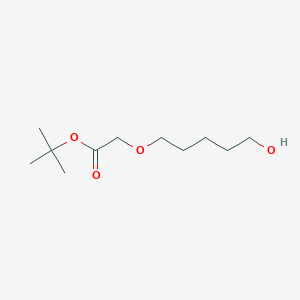
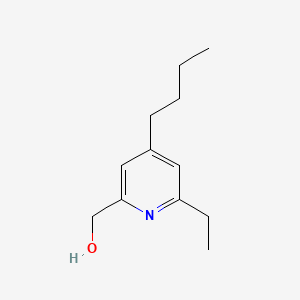
![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

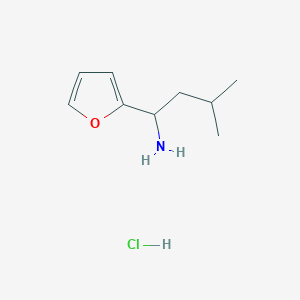
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
